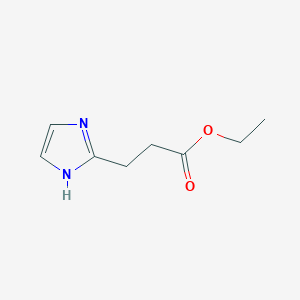

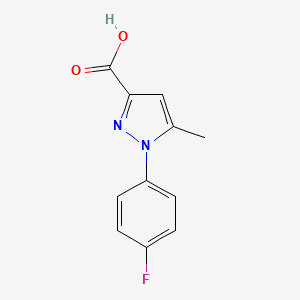

3-Amino-4-fluoro-N-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related N-methoxybenzamide compounds involves various catalytic and cycloaddition reactions. For instance, a Rh(III)-catalyzed reaction is used to synthesize 3-amino-4-arylisoquinolinones from N-methoxybenzamides and 4-diazoisochroman-3-imines, suggesting a potential pathway for the synthesis of similar compounds like 3-Amino-4-fluoro-N-methoxybenzamide . Additionally, the synthesis of fluorescent aminonaphthalic anhydrides from N-fluorobenzamides through a formal [4+2] cycloaddition reaction indicates the versatility of N-methoxybenzamide derivatives in forming complex structures .

Molecular Structure Analysis

The molecular structure of N-methoxybenzamide derivatives is characterized by X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with DFT values . Similarly, the crystal structure of two polymorphs of N-(p-Methoxyphenyl-3-propyl)-p-bromobenzamide was analyzed, providing insights into the conformation and hydrogen bonding of such compounds .

Chemical Reactions Analysis

The chemical reactivity of N-methoxybenzamide derivatives is highlighted by their participation in cycloaddition reactions and their ability to form various heterocyclic structures. The formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride to produce fluorescent aminonaphthalic anhydrides is one such example . Another reaction involves the acid-promoted cyclocondensation and elimination of 2-amino-N-methoxybenzamides with aldehydes to synthesize 4(3H)-quinazolinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxybenzamide derivatives are studied through various analytical techniques. The molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, were determined in aqueous solutions, indicating the influence of drug concentration on polarizability effects . These properties are essential for understanding the interaction of these compounds with biological systems and their potential as pharmaceutical agents.

科学的研究の応用

Molecular Interactions and Structural Analysis

Studies have investigated the molecular interactions and structures of related benzamide derivatives, highlighting their significance in understanding the properties of these compounds. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized, emphasizing the impact of intermolecular interactions on molecular geometry, which is essential for the design of pharmaceuticals and materials with specific properties (Karabulut et al., 2014).

Antibacterial Applications

Research on benzamide derivatives, including 3-Methoxybenzamide, has led to the discovery of potent antistaphylococcal compounds, demonstrating the role of these molecules in developing new antibiotics. These studies show how structure-activity relationships guide the optimization of antibacterial properties, potentially leading to new treatments for bacterial infections (Haydon et al., 2010).

Antioxidant Activity and Electrochemical Oxidation

The electrochemical oxidation of amino-substituted benzamide derivatives, including their potential as antioxidants, is a vital area of research. These compounds can act as powerful antioxidants by scavenging free radicals, a property crucial for designing drugs and materials to combat oxidative stress (Jovanović et al., 2020).

Synthetic Methodologies and Chemical Transformations

Innovative synthetic approaches have been developed for the construction of complex molecules from benzamide derivatives, including 3-Amino-4-arylisoquinolinones. Such methodologies enable the rapid synthesis of compounds with potential applications in medicinal chemistry and material science (Li et al., 2019).

特性

IUPAC Name |

3-amino-4-fluoro-N-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAXISHFQUXLIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624640 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-fluoro-N-methoxybenzamide | |

CAS RN |

348165-47-9 |

Source

|

| Record name | 3-Amino-4-fluoro-N-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

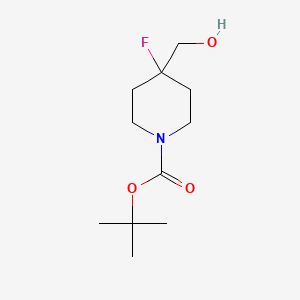

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)